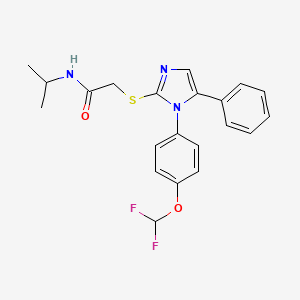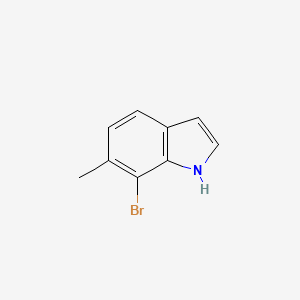
7-Bromo-6-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-6-methyl-1H-indole is a 7-substituted indole derivative . It has been reported to reduce the production of staphyloxanthin in Staphylococcus aureus .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C9H8BrN/c1-6-2-3-7-4-5-11-9(7)8(6)10/h2-5,11H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 210.07 , a boiling point of 320.1±22.0 C at 760 mmHg , and a density of 1.503 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis and Classification of Indole
Indole alkaloids like 7-Bromo-6-methyl-1H-indole have fascinated chemists for over a century, sparking significant efforts to develop new synthesis methods. Indole syntheses are diverse and intricate, fitting into nine strategic approaches, each with its own history and advancements. These methods are central to the structural assembly of complex indole molecules and are critical for advancing the field of organic synthesis (Taber & Tirunahari, 2011).
Biological Activities and Therapeutic Applications
Indole and its derivatives are known for their substantial biological activities, making them a key focus in pharmaceutical chemistry. The structural core of indole, particularly when functionalized at specific positions, exhibits a high affinity for biological targets, leading to a range of pharmacological activities. These include anticancer, antibacterial, antiviral, and anti-inflammatory effects, highlighting the therapeutic potential of indole alkaloids. The synthesis and functionalization of indole derivatives are crucial for developing new medicinal compounds (Ali et al., 2013).
Indole in Biofield Treatment and Physical Properties
Research has also explored the influence of biofield treatment on the physical and thermal properties of indole compounds, suggesting that such treatments can affect the crystalline nature and thermal stability of indole. These findings open new perspectives on the manipulation of physical properties of indole for various scientific applications (MahendraKumar et al., 2015).
Indole in Antiviral Research
Indole and its derivatives have been recognized as privileged scaffolds in drug discovery due to their ability to mimic peptides and reversibly bind to enzymes. This unique property allows indole derivatives to be potent antiviral agents, with various indole-containing drugs being highly sought after in the pharmaceutical market (Zhang et al., 2014).
Indole in Anticancer Research
Indole alkaloids and synthetic hybrids demonstrate significant antiproliferative effects on various cancers in vitro and in vivo, acting on diverse targets within cancer cells. Certain indole-based compounds have already been clinically used to treat multiple types of cancers, underscoring the relevance of indole derivatives in developing novel anticancer agents (Song et al., 2020).
Indole in Microbiome and Hepatic Protection
Indole derivatives produced by intestinal microorganisms play a crucial role in maintaining intestinal homeostasis and influencing liver metabolism and the immune response. These compounds show promising therapeutic prospects, especially in addressing intestinal and liver diseases (Li et al., 2021).
Safety and Hazards
7-Bromo-6-methyl-1H-indole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
Propiedades
IUPAC Name |
7-bromo-6-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-2-3-7-4-5-11-9(7)8(6)10/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATPLZLTXFQGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1360885-93-3 |
Source


|
| Record name | 7-bromo-6-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

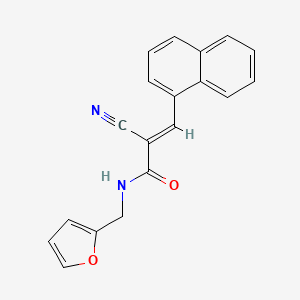

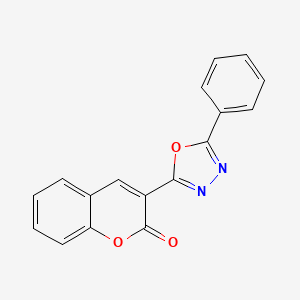
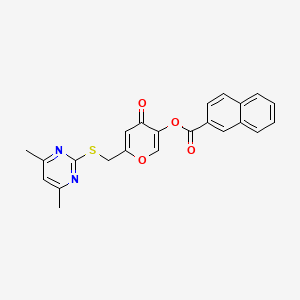
![N-(2,4-difluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2582532.png)
![3-(1-(2,3,4-trifluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2582533.png)
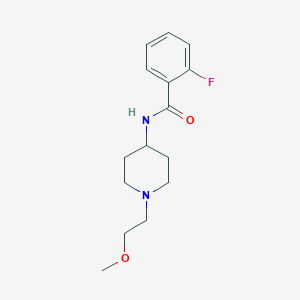
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2582535.png)
![ethyl 4-methyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxylate](/img/structure/B2582536.png)
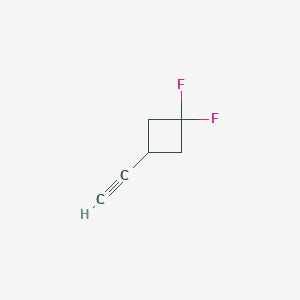
![N-cyclohexyl-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2582540.png)


